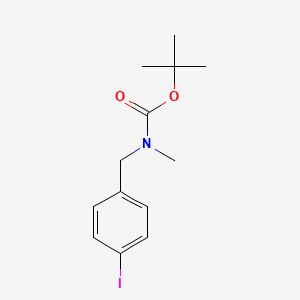

tert-Butyl 4-iodobenzyl(methyl)carbamate

Beschreibung

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as Sonogashira couplings. Its iodine atom serves as a reactive handle for further functionalization, making it valuable in constructing complex molecules like pharmaceuticals or functional materials .

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-iodophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJLVALLUYIDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-iodobenzyl(methyl)carbamate typically involves the reaction of 4-iodobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carbamate . Another method involves the use of di-tert-butyl dicarbonate and sodium azide, followed by a Curtius rearrangement to form the carbamate .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research. the methods mentioned above can be scaled up for larger-scale synthesis if needed.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-iodobenzyl(methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The tert-butyl group can be removed using strong acids like trifluoroacetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

Deprotection Reactions: Trifluoroacetic acid or other strong acids are used to remove the tert-butyl group.

Major Products

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with a thiol would yield a thioether.

Deprotection Reactions: Removal of the tert-butyl group yields the corresponding free amine.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-iodobenzyl(methyl)carbamate is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds.

Biological Studies: The compound can be used to study the effects of iodinated benzyl groups in biological systems.

Wirkmechanismus

The mechanism of action of tert-butyl 4-iodobenzyl(methyl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes that interact with carbamate groups. The iodinated benzyl group could also interact with specific molecular targets, although further research is needed to elucidate these pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

tert-Butyl 4-iodobenzyl(methyl)carbamate

- Structure : Para-iodobenzyl group attached to a methyl-carbamate backbone.

- Key Feature: Iodine atom enables participation in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).

- Molecular Weight: ~345.9 g/mol (estimated from C₁₃H₁₇INO₂).

Comparative Compounds:

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) Structure: Cyclohexyl ring with methoxy and amino substituents. Key Feature: Amino and methoxy groups enable hydrogen bonding and nucleophilic reactivity. Application: Intermediate in bioactive molecule synthesis (e.g., kinase inhibitors) .

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Structure: Biphenyl group with a hydroxypropan-2-yl chain.

tert-Butyl (4-hydroxybutan-2-yl)carbamate Structure: Hydroxybutan-2-yl chain. Key Feature: Hydroxyl group facilitates solubility in polar solvents and participation in condensation reactions. Use: Laboratory research (non-drug applications) .

tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate Structure: Morpholine ring with benzyl and methyl-carbamate groups. Molecular Weight: 306.4 g/mol .

Biologische Aktivität

Tert-Butyl 4-iodobenzyl(methyl)carbamate (TBIBC) is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 g/mol. This compound features a tert-butyl group, an iodinated benzyl moiety, and a carbamate functional group, which make it a versatile building block in organic synthesis and medicinal chemistry. Its unique structure allows for diverse chemical reactions and potential biological activities.

The biological activity of TBIBC primarily involves its interaction with various biochemical pathways. The compound acts as a protecting group for amines, facilitating the synthesis of complex organic molecules, including peptides. The carbamate linkage formed between TBIBC and amines allows for selective modifications in synthetic pathways, which can influence the stability and reactivity of the resulting compounds.

Target Interaction

TBIBC's iodinated benzyl group contributes to its binding affinity with specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation or inhibition of enzyme activity, which is crucial in medicinal applications.

Biological Studies and Applications

TBIBC has been evaluated for its potential in various biological contexts:

- Medicinal Chemistry : It is utilized in the development of pharmaceutical compounds due to its ability to modify biological targets effectively.

- Organic Synthesis : As a building block, TBIBC plays a significant role in synthesizing more complex molecules that may exhibit desired biological properties.

Protective Effects on Cell Viability

In vitro studies have demonstrated that carbamate derivatives can enhance cell viability under stress conditions induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, compounds structurally similar to TBIBC have shown moderate protective effects against oxidative stress in astrocytes, improving cell survival rates when co-treated with Aβ .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| TBIBC | C13H18INO2 | Potential AChE inhibitor; Protects against oxidative stress | Unique iodinated structure enhances reactivity |

| M4 | Not specified | Inhibits Aβ aggregation; Protects astrocytes | Demonstrated significant neuroprotective effects |

| Other Carbamates | Varies | Various enzyme inhibition profiles | Commonly used in medicinal chemistry |

Research Findings

Recent studies highlight the need for further investigation into TBIBC's specific biological activities. The following findings summarize key research outcomes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.